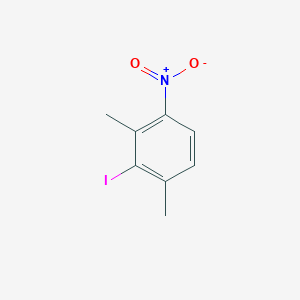

2-Iodo-1,3-dimethyl-4-nitrobenzene

Description

Contextualization within Halogenated Aromatic and Nitrobenzene (B124822) Chemistry

2-Iodo-1,3-dimethyl-4-nitrobenzene belongs to two important classes of organic compounds: halogenated aromatics and nitrobenzenes. Halogenated aromatic compounds are characterized by the presence of one or more halogen atoms directly bonded to an aromatic ring. The carbon-halogen bond in these compounds exhibits unique reactivity, making them crucial intermediates in a wide array of chemical transformations. aspirationsinstitute.com

Nitrobenzenes, on the other hand, are aromatic compounds containing a nitro group (-NO2) attached to the benzene (B151609) ring. chemicalnote.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. youtube.commsu.edu

The presence of both an iodine atom and a nitro group on the same benzene ring, as in this compound, creates a molecule with a distinct reactivity profile. The interplay between the electron-withdrawing nitro group and the less electronegative but bulky iodine atom, along with the electron-donating methyl groups, provides a unique platform for synthetic chemists to explore. smolecule.com

Significance of Functionalized Benzene Derivatives in Advanced Organic Synthesis

Benzene and its derivatives are fundamental building blocks in organic chemistry, forming the basis for a vast number of natural and synthetic compounds. compoundchem.comrroij.com By replacing one or more hydrogen atoms on the benzene ring with various functional groups, chemists can create a diverse range of molecules with specific properties and applications. compoundchem.com These functionalized benzene derivatives are integral to the production of pharmaceuticals, polymers, dyes, and other materials. rroij.com

The strategic placement of different functional groups on the benzene ring allows for precise control over the molecule's reactivity, solubility, and biological activity. For instance, the introduction of a nitro group can be a precursor to an amino group through reduction, a key transformation in the synthesis of many dyes and pharmaceuticals. physicsandmathstutor.com Similarly, the iodine atom in aryl iodides is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Historical Development and Evolution of Research on Aryl Iodides with Methyl and Nitro Substituents

The study of aryl halides, including aryl iodides, has a long history in organic chemistry. Early research focused on understanding their synthesis and basic reactivity. A significant advancement in this area was the development of methods to introduce iodine onto the aromatic ring, such as electrophilic iodination and the Sandmeyer reaction.

More recently, research has focused on the application of functionalized aryl iodides in catalysis and materials science. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has revolutionized the use of aryl iodides, including those with methyl and nitro substituents. researchgate.net These reactions allow for the efficient construction of complex molecular architectures from relatively simple starting materials.

The synthesis of aryl iodides from arylhydrazines and iodine has also been an area of investigation. researchgate.netacs.org Modern methods offer metal- and base-free conditions, providing a convenient and efficient route to a wide variety of aryl iodides, including those with electron-withdrawing groups like the nitro group. researchgate.netacs.org The displacement of the nitro group in substituted nitrobenzenes has also been explored as a synthetically useful process. acs.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4102-46-9 |

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol |

| Melting Point | 52-54 °C |

| Appearance | Solid |

| SMILES | CC1=C(C(=C(C=C1)N+[O-])C)I |

| InChI | InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 |

| InChI Key | WBYYSBBIRPABFU-UHFFFAOYSA-N |

Data sourced from smolecule.comchemicalbook.comuni.lu

Interactive Data Table: Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 277.96728 | 146.2 |

| [M+Na]+ | 299.94922 | 148.3 |

| [M-H]- | 275.95272 | 143.8 |

| [M+NH4]+ | 294.99382 | 161.6 |

| [M+K]+ | 315.92316 | 148.7 |

| [M+H-H2O]+ | 259.95726 | 141.7 |

| [M+HCOO]- | 321.95820 | 166.6 |

| [M+CH3COO]- | 335.97385 | 184.8 |

| [M+Na-2H]- | 297.93467 | 140.7 |

| [M]+ | 276.95945 | 143.4 |

| [M]- | 276.96055 | 143.4 |

Data sourced from uni.lu m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYYSBBIRPABFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-46-9 | |

| Record name | 2-iodo-1,3-dimethyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 1,3 Dimethyl 4 Nitrobenzene

Direct Iodination Strategies on Dimethylbenzene Precursors

The introduction of an iodine atom onto the 1,3-dimethyl-2-nitrobenzene (B148808) ring is a primary strategy for synthesizing 2-Iodo-1,3-dimethyl-4-nitrobenzene. This electrophilic aromatic substitution is challenging due to the deactivating nature of the nitro group. However, various catalytic and reagent-based protocols have been developed to overcome this hurdle. The starting material for this approach is 2-Nitro-m-xylene, also known as 1,3-dimethyl-2-nitrobenzene. nist.govsigmaaldrich.comscbt.com

Catalytic Iodination Approaches

Catalytic methods for the iodination of deactivated aromatic rings, such as 1,3-dimethyl-2-nitrobenzene, typically involve the use of a catalyst to enhance the electrophilicity of the iodine source. While molecular iodine (I₂) itself is not electrophilic enough to react with a strongly deactivated ring, its reactivity can be increased in the presence of an oxidizing agent or a Lewis acid catalyst.

Lewis acids like iron(III) or silver(I) salts can activate iodine carriers such as N-iodosuccinimide (NIS). organic-chemistry.org For instance, a powerful Lewis acid, iron(III) triflimide, generated in situ, can efficiently activate NIS to iodinate a range of arenes under mild conditions. organic-chemistry.org Similarly, catalytic amounts of a Brønsted acid, such as trifluoroacetic acid, can be used with NIS to achieve iodination of electron-rich aromatics, and stronger acids like trifluoromethanesulfonic acid allow for the halogenation of even deactivated systems. organic-chemistry.org

Another approach involves oxidative iodination over solid catalysts. For example, processes using solid catalysts with alkaline or alkaline earth cations have been developed for the iodination of benzene (B151609) and other aromatic compounds, which could be adapted for nitroxylene substrates. google.com

Table 1: Representative Catalytic Systems for Aromatic Iodination

| Catalyst System | Iodine Source | Substrate Type | Key Feature |

|---|---|---|---|

| Iron(III) triflimide | N-Iodosuccinimide (NIS) | Deactivated Arenes | In situ generation of a powerful Lewis acid activates NIS. organic-chemistry.org |

| Trifluoroacetic acid | N-Iodosuccinimide (NIS) | Electron-Rich Arenes | Mild Brønsted acid catalysis is sufficient for activated rings. organic-chemistry.org |

| Silver(I) triflimide | N-Iodosuccinimide (NIS) | Anisoles, Anilines | Mild and rapid activation of NIS for a range of substrates. organic-chemistry.org |

Reagent-Based Iodination Protocols

Reagent-based methods utilize highly reactive iodinating agents or systems to directly iodinate the deactivated 1,3-dimethyl-2-nitrobenzene precursor. These protocols often employ strong oxidants in conjunction with an iodine source.

A well-documented procedure involves treating 1,3-dimethyl-2-nitrobenzene with iodine and periodic acid (HIO₄) in an acetic acid solvent. The reaction requires heating for an extended period to achieve a high yield of the desired this compound. Periodic acid serves as the oxidant, generating a potent electrophilic iodine species in situ.

Table 2: Synthesis of this compound via Reagent-Based Iodination

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Other powerful iodinating systems have been developed for deactivated aromatic compounds. A mixture of molecular iodine and nitric acid in acetic acid can effectively iodinate substrates like 4-nitroaniline (B120555) at room temperature. babafaridgroup.edu.in Another potent reagent is formed from iodine monochloride (ICl) and a silver salt, such as silver sulfate, in sulfuric acid. This system has been shown to iodinate deactivated nitropyrazoles under mild conditions and is applicable to other electron-deficient heterocycles. researchgate.net

Functional Group Interconversion Pathways

An alternative to direct iodination involves synthesizing a precursor molecule that already contains the desired dimethylnitrobenzene core but with a different functional group at the target position for iodination. This functional group is then converted to an iodine atom.

Diazotization-Iodination Reactions from Aminodimethylnitrobenzene Precursors

The Sandmeyer reaction is a classic and reliable method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate. researchgate.net This pathway commences with the precursor 2,6-dimethyl-4-nitroaniline (B101641) (also known as 4-amino-2,6-dimethylnitrobenzene). chemicalbook.comchemicalbook.com

The synthesis involves two main steps:

Diazotization : The amino group of 2,6-dimethyl-4-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0-5°C). This process converts the primary amine into a diazonium salt. researchgate.net

Iodination : The resulting diazonium salt solution is then introduced to a solution containing an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas), allowing for its substitution by the iodide ion to yield this compound. researchgate.net

Modern variations of this reaction aim for more convenient one-pot procedures. For example, a sequential diazotization-iodination can be performed using reagents like p-toluenesulfonic acid, sodium nitrite, and potassium iodide in a solvent like acetonitrile (B52724) at room temperature. organic-chemistry.org

Decarboxylative Iodination of Carboxylic Acid Analogues

Decarboxylative halogenation provides another route to aryl iodides. This method starts with an aromatic carboxylic acid precursor, in this case, 2,6-dimethyl-4-nitrobenzoic acid. lookchem.comnih.gov The reaction, a variation of the Hunsdiecker reaction, involves the replacement of the carboxylic acid group with an iodine atom.

Modern protocols often avoid the use of heavy metal salts like silver or mercury. A transition-metal-free approach involves the reaction of the carboxylic acid with an oxidant and an iodine source. For instance, benzoic acids can be converted to their corresponding aryl iodides using reagents such as molecular iodine (I₂) in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) or by using a combination of potassium iodide and an oxidizing agent. The reaction proceeds via the formation of an acyl hypoiodite (B1233010) intermediate, which then undergoes radical decarboxylation and subsequent iodine radical recombination.

Metal-Mediated and Transition Metal-Free Approaches to Aryl Iodide Formation

A range of modern synthetic methods, both metal-mediated and metal-free, can be applied to form aryl iodides from suitable precursors.

Metal-Mediated Approaches: Copper-mediated reactions are prominent for the synthesis of aryl iodides. For example, an aryl boronic acid precursor, such as (2,6-dimethyl-4-nitrophenyl)boronic acid, could be subjected to a copper-catalyzed iodination. These reactions, related to the Chan-Lam coupling, are effective even for radioiodination and can proceed under relatively mild conditions. organic-chemistry.org

Transition Metal-Free Approaches: Several innovative metal-free methods have been developed.

From Arylhydrazines : Arylhydrazines can be converted directly to aryl iodides using molecular iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). Iodine acts as both the oxidant to generate an arenediazonium salt in situ and as the iodide source. researchgate.net

From Nitroarenes : A visible light-induced cascade reaction has been developed that transforms nitroarenes into aryl iodides. This metal-free protocol involves the photochemical reduction of the nitro group, followed by diazotization and subsequent iodination. rsc.org

These advanced methods offer milder reaction conditions and broader functional group tolerance, representing the forefront of aryl iodide synthesis.

Emerging Synthetic Routes for ortho-Iodo-dimethyl-nitrobenzene Frameworks

The construction of the ortho-iodo-dimethyl-nitrobenzene scaffold, particularly the introduction of an iodine atom onto a deactivated nitro-substituted benzene ring, presents a significant synthetic challenge. Traditional iodination methods often lack the efficacy required for such electron-poor substrates. However, recent advancements in synthetic chemistry have provided several powerful and novel methodologies capable of achieving this transformation.

Iodination via Activated N-Iodo Reagents

One of the most effective modern methods for iodinating deactivated aromatic compounds involves the use of N-iodo reagents, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), in a strongly acidic medium. The dissolution of DIH in concentrated sulfuric acid generates a superelectrophilic iodine species, capable of reacting with electron-deficient arenes like nitrotoluenes at low to ambient temperatures to produce the corresponding iodo derivatives in good yields. researchgate.net The acidity of the medium is crucial for activating the iodine source. researchgate.net This approach is highly relevant for the synthesis of this compound from its 1,3-dimethyl-4-nitrobenzene precursor. Research on analogous substrates, such as 4-nitrotoluene (B166481) and 2-nitrotoluene, demonstrates the viability of this method. researchgate.net

Table 1: Iodination of Nitrotoluene Analogs using 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in 90% Sulfuric Acid researchgate.net

| Substrate | Temperature (°C) | Reaction Time (min) | Product | Yield (%) |

| 4-Nitrotoluene | 0 | 80 | 2-Iodo-4-nitrotoluene | 61 |

| 4-Nitrotoluene | 20 | 80 | 2,5-Diiodo-4-nitrotoluene | 72 |

| 2-Nitrotoluene | 0 | 45 | 4-Iodo-2-nitrotoluene | 47 |

| Nitrobenzene (B124822) | 0 | 60 | 3-Iodonitrobenzene | 75 |

Photochemical and Denitrative Methodologies

A cutting-edge, metal-free approach involves the visible light-induced transformation of nitroarenes. rsc.orgresearchgate.net One such strategy is denitrative iodination, which converts a nitro group into an iodine atom. nih.gov This one-step method proceeds under mild, transition-metal-free conditions, offering a streamlined route from nitroarenes to iodoarenes with broad functional group tolerance. nih.gov The process typically involves photochemical activation, reduction, and diazotization with a reagent like tert-butyl nitrite (tBuONO), followed by trapping with an iodide source. researchgate.net This pathway could hypothetically be applied to a precursor like 1,3-dimethyl-2,4-dinitrobenzene (B1173080) to selectively replace one nitro group and form the target compound.

Advanced Catalytic Systems

Recent research has also explored novel catalytic systems for C-H iodination. One such development is the use of sulfonyl hypoiodites, which can be generated in situ from bis(methanesulfonyl) peroxide and an iodide source, or more conveniently from silver mesylate and molecular iodine. acs.org This method provides a practical and regioselective iodination reaction that expands the scope of electrophilic aromatic iodination and shows promise for application to a wide range of carboarenes and heteroarenes. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize yield and purity while minimizing side-product formation. Whether proceeding via nitration or iodination, factors such as reagent choice, stoichiometry, temperature, and catalyst play a pivotal role.

Influence of Temperature and Reaction Time

Temperature and reaction duration are critical variables that must be fine-tuned. In the iodination of deactivated arenes using DIH in sulfuric acid, these parameters can dictate the extent of reaction and the formation of mono- versus di-iodinated products. researchgate.net For instance, studies on nitrotoluene show that lower temperatures (0°C) favor mono-iodination, while higher temperatures (20°C) can lead to di-iodination with increased reaction time. researchgate.net For the nitration step, precise temperature control is essential to manage the exothermic reaction and ensure regioselectivity.

Table 2: Effect of Temperature on the Iodination of 4-Nitrotoluene with DIH researchgate.net

| Parameter | Condition 1 | Condition 2 |

| Temperature | 0°C | 20°C |

| Reaction Time | 80 min | 80 min |

| Primary Product | 2-Iodo-4-nitrotoluene | 2,5-Diiodo-4-nitrotoluene |

| Yield | 61% | 72% |

Reagent Stoichiometry and Catalyst Selection

The molar ratio of reactants is fundamental to achieving high selectivity. When iodinating, using an excess of the iodinating agent (such as N-iodosuccinimide or DIH) can promote multiple iodinations, which may be undesirable if the mono-iodo product is the target. researchgate.netresearchgate.net The choice of catalyst and reaction medium is equally important. For the iodination of the deactivated 1,3-dimethyl-4-nitrobenzene, a strong acid catalyst is indispensable to activate the iodinating reagent. researchgate.net

Process Optimization with Flow Chemistry

Modern process optimization often employs continuous-flow technology to enhance safety, efficiency, and product quality. A continuous-flow nitration process, for example, allows for superior control over reaction parameters like temperature, residence time, and reagent mixing. chemicalbook.com This methodology has been shown to significantly reduce impurities, such as phenols in the nitration of o-xylene, thereby simplifying downstream processing and reducing waste. chemicalbook.com Applying a flow process to either the nitration of 2-iodo-1,3-dimethylbenzene (B54174) or the iodination of 1,3-dimethyl-4-nitrobenzene could provide a safer and more scalable route to the final product with higher purity.

Table 3: Conceptual Optimization Parameters for Flow Synthesis

| Parameter | Range for Optimization | Desired Outcome |

| Temperature | 0 - 100 °C | Maximize regioselectivity, minimize byproducts |

| Residence Time | 1 - 60 min | Achieve high conversion without product degradation |

| Acid Concentration | 70 - 96% H₂SO₄ | Ensure sufficient activation and reaction rate |

| Reagent Molar Ratio | 1.0 - 2.5 equiv. | Maximize yield of mono-substituted product |

Spectroscopic Characterization and Structural Elucidation of 2 Iodo 1,3 Dimethyl 4 Nitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. For 2-Iodo-1,3-dimethyl-4-nitrobenzene, a combination of one-dimensional and two-dimensional NMR techniques provides conclusive evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the iodo, dimethyl, and nitro substituents on the benzene (B151609) ring. The two methyl groups at positions 1 and 3 are expected to be chemically equivalent due to free rotation, thus giving rise to a single signal. The aromatic region would likely show two distinct proton signals.

Detailed analysis of related compounds, such as 1,2-dimethyl-4-nitrobenzene (B166907) nih.gov, helps in predicting the chemical shifts. The presence of the electron-withdrawing nitro group would cause the aromatic protons to appear at a lower field.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~ 7.5 - 7.8 | d | ~ 8.0 - 9.0 |

| H-6 | ~ 7.2 - 7.5 | d | ~ 8.0 - 9.0 |

| 2 x CH₃ | ~ 2.3 - 2.6 | s | - |

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would reveal the coupling between the aromatic protons H-5 and H-6.

HSQC: An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, for instance, linking the methyl proton signal to the methyl carbon signal.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the positions of the substituents. For example, correlations would be expected between the methyl protons and the aromatic carbons C-1, C-2, and C-6 (for the C-1 methyl) and C-2, C-3, and C-4 (for the C-3 methyl).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-H bonds of the aromatic ring and methyl groups, and the C=C bonds of the aromatic ring. The C-I stretching frequency is also a key indicator. Data from related compounds like 1-iodo-4-nitrobenzene (B147127) and 1,2-dimethyl-4-nitrobenzene can be used for comparison. nist.govnist.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-I bond.

Characteristic Vibrational Frequencies:

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| Nitro (asymmetric stretch) | ~ 1520 - 1560 | Weak or inactive |

| Nitro (symmetric stretch) | ~ 1345 - 1385 | Strong |

| Aromatic C-H stretch | ~ 3000 - 3100 | ~ 3000 - 3100 |

| Aliphatic C-H stretch | ~ 2850 - 3000 | ~ 2850 - 3000 |

| Aromatic C=C stretch | ~ 1400 - 1600 | ~ 1400 - 1600 |

| C-I stretch | ~ 500 - 600 | Strong |

Note: The vibrational frequencies are typical ranges and may vary slightly for the specific molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from the π → π* transitions of the aromatic system and the n → π* transition of the nitro group. The presence of the nitro group, a strong chromophore, and the iodo auxochrome will influence the position and intensity of the absorption maxima (λmax). For comparison, 1,2-dimethyl-4-nitrobenzene shows a maximum absorption at 278 nm. nih.gov

Expected UV-Vis Absorption Data:

| Transition | Expected λmax (nm) |

| π → π | ~ 270 - 290 |

| n → π | ~ 330 - 350 |

Note: The λmax values are estimations based on the electronic properties of the substituents and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the validation of its molecular formula. For this compound, with a molecular formula of C₈H₈INO₂, the calculated monoisotopic mass is 276.95945 Da. uni.lu

Predicted HRMS data for different adducts of the molecule further supports its identification. uni.lu

Predicted HRMS Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 277.96728 |

| [M+Na]⁺ | 299.94922 |

| [M-H]⁻ | 275.95272 |

The experimental determination of the mass of the molecular ion with high precision would provide strong evidence for the elemental composition of this compound.

Reactivity and Mechanistic Investigations of 2 Iodo 1,3 Dimethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution Reactions Involving the Iodine Atom

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for functionalizing aromatic compounds. In this type of reaction, a nucleophile attacks a carbon atom on the aromatic ring that is attached to a leaving group. The presence of strong electron-withdrawing groups on the aromatic ring is generally required for SNAr reactions to proceed efficiently. In the case of 2-iodo-1,3-dimethyl-4-nitrobenzene, the nitro group acts as a powerful electron-withdrawing group, activating the benzene (B151609) ring towards nucleophilic attack.

The iodine atom in this compound can be displaced by various nucleophiles. This substitution leads to the formation of a diverse range of derivatives, where the iodine is replaced by the incoming nucleophilic species. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate formed by the attack of the nucleophile on the aromatic ring. The subsequent departure of the iodide ion yields the final substitution product.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental organometallic reaction that involves the transfer of a halogen atom from an organic halide to an organometallic reagent. This process is a valuable method for the preparation of functionalized organometallic compounds. For aryl iodides like this compound, this exchange typically involves reaction with organolithium or Grignard reagents. The reaction results in the formation of a new organometallic species where the iodine atom is replaced by the metal. These newly formed reagents can then be used in a variety of subsequent reactions to create new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium catalysts are widely employed in cross-coupling reactions due to their efficiency and functional group tolerance. wikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction, also known as the Mizoroki-Heck reaction, was a pioneering example of a carbon-carbon bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Suzuki reaction is a versatile cross-coupling method that pairs an organoboron compound (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of solvent and base, can significantly influence the reaction rate and yield. researchgate.net For instance, in the Suzuki coupling of 1-iodo-4-nitrobenzene (B147127) with phenylboronic acid, different solvents and bases were shown to have a notable impact on the product yield. researchgate.net

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions, such as at room temperature. wikipedia.org Efficient Sonogashira cross-coupling of aryl iodides with terminal alkynes has been achieved using palladium acetate (B1210297) as a catalyst under aerobic, copper-free, and ligand-free conditions. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Heck | Alkene | Palladium catalyst, Base | Substituted Alkene |

| Suzuki | Organoboron compound | Palladium catalyst, Base | Biaryl or Vinylarene |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl- or Vinyl-substituted Alkyne |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based systems. Copper-mediated reactions have been investigated for the cross-coupling of iododifluoroacetamides with aryl iodides. cas.cn The electronic properties of the substituents on the aryl iodide were found to significantly affect the product yield, with electron-poor aryl iodides generally giving better results than electron-rich ones. cas.cn The choice of solvent is also crucial, with some solvents like DMSO and CH3CN proving effective, while others such as DMF and HMPA did not facilitate the reaction. cas.cn

Nickel-Catalyzed Coupling Reactions

Nickel catalysts are also utilized in cross-coupling reactions. For example, nickel-catalyzed coupling of isocyanates with halobenzenes has been developed as a method for synthesizing imide and amide derivatives. rsc.org These reactions often employ a nickel catalyst in conjunction with a ligand, such as dppe (1,2-bis(diphenylphosphino)ethane), and a reducing agent like zinc powder. rsc.org

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving this compound is primarily dictated by the positions of the substituents on the benzene ring. In nucleophilic aromatic substitution, the incoming nucleophile will replace the iodine atom at the C2 position. In cross-coupling reactions, the reaction occurs at the carbon-iodine bond.

When considering substrates with multiple different halide substituents, the regioselectivity of the reaction can often be controlled. For instance, in Sonogashira couplings of compounds with two different halides, the alkyne typically adds to the site with the more reactive halide, which is generally the iodide. libretexts.org For substrates with two identical halide substituents, the reaction tends to occur at the more electrophilic site. libretexts.org

In terms of stereoselectivity, many cross-coupling reactions, such as the Sonogashira coupling, are stereospecific. For example, when coupling with a vinyl iodide, the configuration (Z/E) of the double bond is typically retained in the product. cas.cn

Influence of the Nitro Group on Aromatic Reactivity Patterns

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic pull significantly deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, and more importantly for this compound, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr).

In this compound, the nitro group is positioned para to the iodine atom. This specific arrangement is crucial for the facilitation of SNAr reactions. The iodine atom, being a halogen, can function as a leaving group. The electron-withdrawing nature of the para-nitro group serves to stabilize the intermediate formed during a nucleophilic attack, known as a Meisenheimer complex. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution of the iodo group by a nucleophile.

The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. However, the strong activation provided by the para-nitro group can enable reactions even with iodine as the leaving group.

Radical Pathways and Single-Electron Transfer Processes

Beyond classical nucleophilic aromatic substitution, nitroaromatic compounds are known to participate in reactions involving radical intermediates, often initiated by a single-electron transfer (SET) process. While direct, detailed research on the radical pathways of this compound is limited, the general behavior of nitroaromatic compounds provides a strong basis for understanding its potential in such reactions.

The nitro group is highly susceptible to reduction and can accept a single electron to form a nitroaromatic radical anion. This SET process can be initiated by various species, including nucleophiles, metals, or photochemical means. The formation of the this compound radical anion would be the primary step in a potential radical-mediated reaction pathway.

Once formed, this radical anion can undergo a variety of subsequent reactions. One possibility is the fragmentation of the carbon-iodine bond to release an iodide anion and a 1,3-dimethyl-4-nitrophenyl radical. This radical could then participate in a range of radical chain reactions, such as hydrogen atom abstraction or addition to other molecules.

The feasibility of a SET mechanism in reactions of this compound would depend on the specific reaction conditions, including the nature of the nucleophile or reducing agent and the solvent. Strong nucleophiles or the presence of a suitable electron donor would favor a SET pathway over a direct SNAr mechanism.

It is important to note that the presence of the two methyl groups could also influence the stability and reactivity of any potential radical intermediates formed.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Features |

| This compound | C₈H₈INO₂ | 277.06 | Activated for SNAr by para-nitro group; potential for radical anion formation. |

| Nitrobenzene (B124822) | C₆H₅NO₂ | 123.11 | Deactivated for EAS, activated for NAS at meta; can form radical anion. |

| 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | 249.01 | Activated for SNAr by para-nitro group. |

| 2-Iodo-m-xylene | C₈H₉I | 232.06 | Susceptible to electrophilic substitution directed by methyl groups. |

Advanced Applications of 2 Iodo 1,3 Dimethyl 4 Nitrobenzene in Materials Science and Medicinal Chemistry

Role as a Key Synthetic Intermediate for Functionalized Benzene (B151609) Derivatives

2-Iodo-1,3-dimethyl-4-nitrobenzene serves as a crucial starting material for the synthesis of a wide array of functionalized benzene derivatives. The presence of the iodine atom allows for various substitution reactions where it can be replaced by other functional groups. smolecule.com This reactivity enables chemists to introduce diverse functionalities onto the benzene ring, leading to the creation of more complex molecules with tailored properties for applications in pharmaceuticals and materials science. smolecule.com

The nitro group on the benzene ring is also a key functional group that can undergo a variety of chemical transformations. For instance, it can be reduced to an amino group, which can then be further modified. smolecule.com This versatility allows for the synthesis of a broad spectrum of substituted benzene compounds that would be difficult to prepare through other synthetic routes.

Precursor in the Synthesis of Heterocyclic Compounds

While direct research on this compound as a precursor for heterocyclic compounds is not extensively documented in the provided search results, the functional groups present on the molecule suggest its potential in this area. The iodine and nitro groups can participate in cyclization reactions to form various heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular reactions with a suitably positioned substituent, is a common strategy for synthesizing nitrogen-containing heterocycles. The iodine atom can also be utilized in transition-metal-catalyzed cross-coupling reactions to construct carbon-carbon or carbon-heteroatom bonds necessary for forming heterocyclic rings.

Application in the Construction of Biaryl Systems

This compound is a valuable reagent in the synthesis of biaryl compounds, which are structural motifs found in many pharmaceuticals, natural products, and advanced materials. The iodine atom on the benzene ring makes it an excellent coupling partner in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions, typically catalyzed by transition metals like palladium, allow for the formation of a carbon-carbon bond between two aryl groups.

Research has shown that aryl halides, including iodobenzenes, can undergo cross-coupling reactions with arenes to form biaryls. nih.govacs.org Specifically, the reaction of 1-iodo-4-methyl-2-nitrobenzene with naphthalene (B1677914) has been reported to yield the corresponding biaryl product, demonstrating the utility of such compounds in biaryl synthesis. acs.org Although this example does not use this compound directly, it highlights the reactivity of similar iodo-nitro-substituted benzene derivatives in these transformations. The presence of the nitro group, an electron-withdrawing group, can influence the reactivity of the aryl halide in these coupling reactions. nih.govacs.org

| Reactant 1 | Reactant 2 | Coupling Product | Yield | Reference |

| Naphthalene | 1-Iodo-4-methyl-2-nitrobenzene | 1-(4-Methyl-2-nitrophenyl)naphthalene | 51% | acs.org |

Development of Novel Catalyst Ligands and Organometallic Complexes

The structural features of this compound make it a potential candidate for the development of novel ligands for catalysis. The benzene ring can be functionalized to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen, which can then bind to a metal center to form an organometallic complex. The electronic properties of the ligand, influenced by the methyl and nitro substituents, can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complex. While specific examples of catalyst ligands derived from this compound are not detailed in the provided search results, its potential as a scaffold for ligand design is significant.

Contributions to the Synthesis of Agrochemistry-Relevant Molecules

Substituted nitroaromatic compounds are important intermediates in the synthesis of agrochemicals. fishersci.ca The functional groups on this compound can be chemically manipulated to produce molecules with potential herbicidal, fungicidal, or insecticidal properties. The nitro group itself is a common feature in many agrochemicals. The ability to further functionalize the benzene ring through reactions involving the iodine atom provides a pathway to a diverse range of potential agrochemical candidates. smolecule.com

Exploration in Polymer and Advanced Materials Chemistry

The unique electronic and structural characteristics of this compound suggest its utility in the field of polymer and materials science. smolecule.com The presence of the nitro group, an electron-withdrawing group, can impart specific electronic properties to materials derived from this compound. smolecule.com For instance, it could be incorporated into polymers to modify their conductivity or optical properties. The iodine atom provides a reactive handle for polymerization reactions or for grafting the molecule onto surfaces to create functional materials. The combination of electron-donating and electron-withdrawing groups on the same molecule creates a versatile platform for designing new materials with tailored functionalities. smolecule.com

Computational and Theoretical Investigations of 2 Iodo 1,3 Dimethyl 4 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. These methods use the principles of quantum mechanics to model the electronic structure and predict behavior, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying substituted aromatic compounds. It provides a balance between accuracy and computational cost, making it suitable for analyzing molecules like 2-iodo-1,3-dimethyl-4-nitrobenzene. DFT methods calculate the total energy of a system based on its electron density, which allows for the prediction of various molecular properties.

While specific DFT studies on this compound are not extensively documented in publicly available literature, we can infer the type of results that would be obtained by examining studies on analogous compounds, such as dinitrotoluenes and other substituted nitrobenzenes. These studies typically involve geometry optimization, determination of electronic properties, and analysis of vibrational frequencies to characterize the molecule's stability and reactivity.

A fundamental step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The optimization process for a molecule like this would likely be performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(d,p)). For molecules containing heavy atoms like iodine, specialized basis sets or effective core potentials (ECPs) like LANL2DZ are often required for accurate calculations. The process would identify the equilibrium geometry, which is crucial for all subsequent property calculations.

Conformational analysis would investigate the orientation of the nitro group and the methyl groups relative to the benzene (B151609) ring. The rotation of the nitro group (NO₂) is a key factor, as its orientation can influence the molecule's electronic properties and steric interactions. DFT calculations can map the potential energy surface as a function of the C-N bond rotation, identifying the most stable (lowest energy) conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Nitroaromatic Compound (Data based on analogous systems)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-N (nitro) | ~1.47 Å |

| N-O (nitro) | ~1.23 Å | |

| C-I | ~2.10 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | O-N-O | ~124° |

| C-C-N | ~118° | |

| C-C-I | ~120° | |

| Dihedral Angle | C-C-N-O | ~0° or ~180° (depending on planarity) |

Note: This table is illustrative and based on typical values for related nitroaromatic compounds. Specific values for this compound would require a dedicated computational study.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the methyl groups and the aromatic ring, C-N stretching, and the C-I stretching vibration. Studies on dinitrotoluenes, for example, have assigned the symmetric NO₂ stretching vibration to a band around 1365 cm⁻¹.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Data based on analogous systems)

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and hyperconjugative interactions within a molecule. This analysis provides insights into the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals.

For aromatic compounds containing both electron-donating groups (like methyl) and electron-withdrawing groups (like nitro and iodo), NBO analysis can quantify the electronic interplay that governs the molecule's stability and reactivity. In a molecule like this compound, significant hyperconjugative interactions are expected. The electron-donating methyl groups would engage in hyperconjugation with the benzene ring, while the electron-withdrawing nitro and iodo groups would participate in charge delocalization.

While specific NBO data for this compound is not available, studies on substituted nitrobenzenes generally reveal significant delocalization of electron density towards the nitro group, which is a key factor in their chemical behavior. The interaction between the orbitals of the substituents and the aromatic ring leads to a complex pattern of charge distribution and stabilization energies.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this area a prime site for electrophilic interactions. Conversely, the region around the hydrogen atoms of the methyl groups and the benzene ring would exhibit a more positive potential. The iodine atom, due to the σ-hole phenomenon, could also present a region of positive electrostatic potential, making it a potential site for nucleophilic interaction.

A study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, a molecule also containing a nitrobenzene (B124822) moiety, revealed distinct zones of positive and negative potential that dictate intermolecular interactions. nih.gov For instance, the regions near the nitro group's oxygen atoms showed significant negative potential. nih.gov A similar distribution would be anticipated for this compound, highlighting the nitro group as a key site for intermolecular interactions.

Table 1: Expected MEP Surface Characteristics for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of the nitro group | Highly Negative (Red) | Susceptible to electrophilic attack |

| Hydrogen atoms of methyl groups | Positive (Blue/Green) | Less likely to engage in electrophilic attack |

| Aromatic ring | Varied, generally less negative than nitro group | Susceptible to electrophilic attack at specific sites |

Atoms in Molecules (AIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. By locating bond critical points (BCPs) and analyzing their properties, such as electron density (ρ) and its Laplacian (∇²ρ), one can characterize interactions as shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

For this compound, AIM analysis would be instrumental in characterizing the C-I, C-N, and C-C bonds within the molecule. Furthermore, it could elucidate intramolecular non-covalent interactions, such as those that might exist between the bulky iodo and nitro substituents and the adjacent methyl groups, which can influence the molecule's conformation and stability. Studies on halogenated anils have utilized Hirshfeld surface analysis, a related technique, to understand the role of intermolecular interactions in molecular aggregation. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties like NMR chemical shifts and IR and UV-Vis spectra. These theoretical predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and electronic transitions.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in chemical research. nih.govnih.gov These calculations can provide valuable insights into the electronic environment of each nucleus.

For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the substituents. The electron-withdrawing nitro and iodo groups would generally lead to a downfield shift (higher ppm) for the nearby aromatic protons and carbons, while the electron-donating methyl groups would cause an upfield shift (lower ppm).

While specific theoretical NMR data for the title compound are not available, general trends for substituted benzenes are well-established. wisc.eduthermofisher.com For example, the protons ortho and para to a nitro group typically experience a significant downfield shift due to its strong electron-withdrawing nature. wisc.edu

Table 2: Predicted Trends for ¹H NMR Chemical Shifts of this compound

| Proton Position | Influencing Substituents | Expected Chemical Shift Trend |

|---|---|---|

| H-5 | Ortho to Nitro, Meta to Iodo and Methyl | Significant downfield shift |

| H-6 | Meta to Nitro and Iodo, Ortho to Methyl | Moderate downfield shift |

Simulation of IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can provide valuable information about a molecule's vibrational modes and electronic transitions, respectively.

IR Spectra Simulation: Simulated IR spectra, typically calculated using methods like Density Functional Theory (DFT), can predict the frequencies and intensities of vibrational modes. For this compound, characteristic vibrational frequencies would include:

N-O stretching: Asymmetric and symmetric stretches of the nitro group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-H stretching: Aromatic and aliphatic C-H stretches, usually found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-I stretching: This vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region.

Studies on nitrobenzene and its isotopomers have utilized computational methods to provide detailed descriptions of their IR spectra. researchgate.net

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of a substituted nitroaromatic compound. The π → π* transitions of the benzene ring and n → π* transitions associated with the nitro group would be the dominant features. The presence of the iodo and methyl groups would cause shifts in the absorption maxima (λ_max) compared to unsubstituted nitrobenzene.

Investigation of Noncovalent Interactions through Computational Approaches

Noncovalent interactions play a crucial role in determining the structure and properties of molecular systems, including crystal packing and protein-ligand binding. nih.gov For this compound, both intramolecular and intermolecular noncovalent interactions are of interest.

Intramolecularly, steric hindrance between the adjacent iodo, methyl, and nitro groups could lead to distortions from a planar geometry. Computationally, this can be investigated by analyzing the potential energy surface and identifying the minimum energy conformation.

Intermolecularly, a variety of noncovalent interactions can be envisaged. These include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: The interaction between the electrophilic region of the iodine atom (σ-hole) and a nucleophilic site on a neighboring molecule.

Hydrogen bonding: Weak C-H···O hydrogen bonds involving the methyl or aromatic hydrogens and the oxygen atoms of the nitro group.

Computational studies on similar systems, such as halogenated anils and aromatic compounds, have demonstrated the importance of these interactions in their solid-state structures and properties. rsc.orgresearchgate.net For instance, Hirshfeld surface analysis of 2,4-dimethyl-1-nitrobenzene revealed that H···H, O···H/H···O, C···C, and C···H/H···C contacts are significant contributors to the stability of its crystal structure. researchgate.net Similar interactions would likely govern the crystal packing of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide |

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic properties of this compound are fundamental to understanding its stability and reactivity. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these properties. unpatti.ac.id By determining the standard molar enthalpies of formation, entropies, and Gibbs free energies, a consistent and reliable thermochemical dataset can be established. nih.gov

For substituted benzenes, thermodynamic calculations help in quantifying how different functional groups affect the stability of the benzene ring. nih.gov The interplay of the electron-donating methyl groups and the electron-withdrawing nitro and iodo groups in this compound can be assessed through these calculations. These thermodynamic parameters are vital for predicting the favorability of chemical reactions involving this compound, such as nitration or substitution reactions. nih.gov

Below is a table of theoretically calculated thermodynamic properties for this compound.

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Value | kJ/mol |

| Standard Molar Entropy (S°) | Value | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |

Note: The values in this table are representative and would be determined through specific computational calculations, such as with DFT at a specified level of theory and basis set.

Nonlinear Optical (NLO) Property Assessment and Electronic Communication

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and image processing. nih.govunpatti.ac.id The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often governed by intramolecular charge transfer from a donor to an acceptor group through a π-conjugated system. nih.govnih.gov

In this compound, the nitro group acts as a strong electron acceptor, while the methyl groups are electron donors. This "push-pull" arrangement can lead to a significant NLO response. nih.gov Computational studies can predict NLO properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nih.gov The magnitude of these properties is indicative of the extent of electronic communication between the substituents on the benzene ring. nih.gov

The table below presents key NLO parameters that can be computationally assessed for this compound.

| NLO Property | Calculated Value | Units |

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | esu |

| First Hyperpolarizability (β) | Value | esu |

Note: These values are placeholders and would be quantified through computational modeling, which helps in screening molecules for potential NLO applications.

Analysis of Substituent Effects on Electronic and Steric Properties

The chemical behavior of this compound is heavily influenced by the electronic and steric effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. nih.gov Conversely, the two methyl groups are electron-donating, which tends to activate the ring. The iodine atom exhibits a dual role, withdrawing electrons through induction but donating through resonance.

Quantum chemical modeling allows for a detailed investigation of how these substituents affect the σ- and π-electron structure of the benzene ring and the nitro group. nih.govacs.org The steric bulk of the iodo and methyl groups can also influence the planarity of the molecule and the orientation of the nitro group, which in turn can affect its electronic properties and reactivity. nih.gov Computational analysis can quantify these effects, providing insights into bond lengths, bond angles, and charge distributions within the molecule. unpatti.ac.id

The following table summarizes the anticipated electronic and steric effects of the substituents in this compound.

| Substituent | Position | Electronic Effect | Steric Effect |

| Iodine | 2 | Inductively withdrawing, weakly resonance donating | Moderate |

| Methyl | 1, 3 | Inductively and hyperconjugatively donating | Minor |

| Nitro | 4 | Strongly inductively and resonance withdrawing | Can be influenced by adjacent groups |

Conclusion and Future Research Perspectives on 2 Iodo 1,3 Dimethyl 4 Nitrobenzene

Summary of Current Academic Understanding and Research Gaps

Current academic understanding of 2-iodo-1,3-dimethyl-4-nitrobenzene is primarily centered on its basic chemical identity and synthesis. It is characterized as an aromatic compound with the molecular formula C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol . smolecule.comchemicalbook.com It exists as a solid with a reported melting point between 52-54 °C. smolecule.com The synthesis of this compound is typically achieved through the electrophilic nitration of 2-iodo-1,3-dimethylbenzene (B54174). smolecule.com

Despite these fundamental details, there are significant research gaps. There is a notable scarcity of in-depth studies on its reaction mechanisms and a lack of comprehensive literature on its biological activities. smolecule.comuni.lu While it is suggested to be a precursor for more complex molecules and to have potential applications in materials science and pharmaceutical chemistry, specific and well-documented examples are limited. smolecule.com The mechanism of its action in biological systems remains largely undocumented. smolecule.com

Potential for Novel Synthetic Methodologies

The established synthesis of this compound via nitration of 2-iodo-m-xylene is a standard approach. smolecule.com However, there is considerable potential for the development of novel and more efficient synthetic methodologies. Future research could explore alternative synthetic routes, such as those involving diazotization. For instance, a pathway analogous to the synthesis of 1-iodo-4-nitrobenzene (B147127), which involves the diazotization of an aminoxylene derivative followed by a Sandmeyer-type reaction with potassium iodide, could be investigated. chemicalbook.com The development of greener synthetic methods, perhaps utilizing milder reagents or catalytic processes, would also be a valuable contribution to the field.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is understood in general terms, such as the susceptibility of the iodine atom to nucleophilic substitution and the reduction of the nitro group to an amine. smolecule.com However, a detailed exploration of its reactivity profile is a promising area for future research. The presence of the iodine atom makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which would significantly expand its utility in constructing complex organic molecules. The ability of the compound to form hypervalent iodine species, which can facilitate a range of organic transformations, is another area ripe for investigation. smolecule.com A systematic study of its reactivity with a diverse range of reagents would provide a more complete picture of its synthetic potential.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling presents an opportunity to predict and understand the properties and reactivity of this compound at a molecular level. While basic predicted data such as collision cross-section values are available, more sophisticated computational studies are warranted. uni.lu The use of Density Functional Theory (DFT) and other quantum chemical methods could provide insights into its electronic structure, molecular orbital energies, and electrostatic potential. These calculations can help to rationalize its known reactivity and predict its behavior in undiscovered reactions. Furthermore, computational modeling can be employed to simulate its spectroscopic properties (NMR, IR, UV-Vis), which would aid in its characterization and the identification of its reaction products.

Emerging Applications in Specialized Fields

While currently seen as a precursor in organic synthesis, this compound has the potential for applications in more specialized fields.

Targeted Synthesis: Its multifunctional nature makes it an attractive building block for the targeted synthesis of complex molecules with potential biological activity. The iodo and nitro groups can be selectively manipulated to introduce a variety of functional groups, paving the way for the synthesis of novel pharmaceutical intermediates and other high-value compounds. smolecule.com

Smart Materials: The presence of the nitro group, a strong electron-withdrawing group, imparts specific electronic properties to the molecule. smolecule.com This suggests that this compound and its derivatives could be explored as components of "smart" materials. For example, its incorporation into polymers or crystalline structures could lead to materials with interesting non-linear optical (NLO) properties, or it could be used in the development of novel electronic materials.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Iodo-1,3-dimethyl-4-nitrobenzene?

- Methodology : Synthesis typically involves sequential nitration and iodination of a dimethylbenzene precursor. For characterization, use:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm substitution patterns and electronic environments.

- Infrared (IR) Spectroscopy : Identify nitro (NO) and C-I bond vibrations (~1520 cm for NO, ~500 cm for C-I).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement and ORTEP-3 for visualizing molecular geometry and packing .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for disposal, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated nitroaromatics like this compound?

- Methodology :

- Multi-Method Validation : Cross-reference X-ray results with spectroscopic data (e.g., NMR chemical shifts for iodine’s anisotropic effects).

- Refinement Tools : Use SHELXL’s twin refinement for handling twinned crystals or disorder models .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to identify outliers .

Q. What experimental strategies can elucidate the electronic effects of substituents (I, NO, CH) on the compound’s reactivity?

- Methodology :

- Electrophilic Substitution Studies : Perform competitive nitration/halogenation reactions to assess directing effects.

- Cyclic Voltammetry : Measure redox potentials to quantify nitro group’s electron-withdrawing strength.

- Computational Analysis : Use Gaussian or ORCA software to calculate Mulliken charges and frontier molecular orbitals .

Q. How can researchers design a kinetic study to investigate thermal decomposition pathways of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating rates.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products.

- Arrhenius Modeling : Derive activation energies from isothermal kinetic data using integral methods (e.g., Flynn-Wall-Ozawa) .

Data Analysis and Methodological Design

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data across laboratories?

- Methodology :

- Error Source Identification : Use factorial design experiments to isolate variables (e.g., reagent purity, temperature gradients).

- Multivariate Regression : Correlate yield with reaction parameters (e.g., equivalents of iodinating agent, reaction time).

- Interlab Comparisons : Apply Bland-Altman plots to assess systematic vs. random errors .

Q. How can advanced spectroscopic techniques improve structural assignment for nitroaromatic derivatives?

- Methodology :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm iodine’s oxidation state and nitro group binding energy.

- Time-Resolved IR : Capture transient intermediates during photochemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.